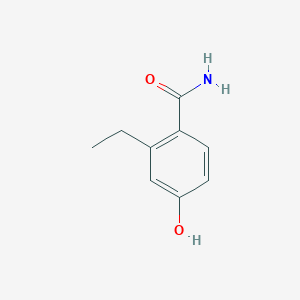
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound belonging to the class of monocyclic monoterpenoids It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methyl-3-pentenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated cyclohexene under the influence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds in the side chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde or 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxylic acid.
Reduction: Formation of 4-(4-Methylpentyl)-3-cyclohexene-1-methanol.
Substitution: Formation of 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-chloride.
科学研究应用
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde
- 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxylic acid
- 4-(4-Methylpentyl)-3-cyclohexene-1-methanol
Uniqueness
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a 4-methyl-3-pentenyl side chain. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
40772-93-8 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,13-14H,3,5,7-10H2,1-2H3 |
InChI 键 |
LWNSNMXBJMGBPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CCC(CC1)CO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B8577299.png)


![Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8577326.png)

